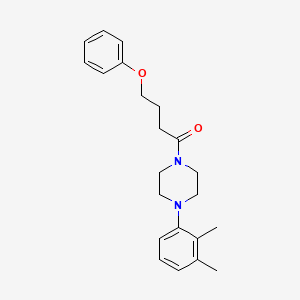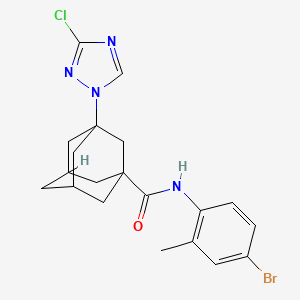![molecular formula C16H12F4N2O2 B4617955 N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C16H12F4N2O2 and its molecular weight is 340.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.08349028 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Nucleoside Transport
Research has identified compounds structurally related to N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide as potential inhibitors for the nucleoside transport protein ENT1. The substitution of benzyl groups in such compounds showed varied affinity for ENT1, indicating potential in designing drugs to modulate nucleoside transport, crucial for cancer and cardiovascular diseases treatment. Specifically, compounds with modifications at the phenyl group demonstrated high affinities, suggesting the importance of specific structural features for the inhibitory activity. This highlights the compound's role in developing therapeutic agents targeting nucleoside transport mechanisms (R. A. Tromp et al., 2004).
Photoredox Catalysis for Fluoromethylation
The compound's structural components have been explored in the context of photoredox catalysis for carbon-carbon multiple bonds fluoromethylation. This process is vital for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into pharmaceuticals and agrochemicals. Research indicates that such structural motifs are amenable to innovative fluoromethylation protocols, enabling the development of new synthetic methodologies in organic chemistry and material science (T. Koike & M. Akita, 2016).
Synthesis of Pyrimidine Derivatives with Larvicidal Activity
Studies on derivatives of this compound have reported the synthesis of compounds with significant larvicidal activity. These compounds, particularly those with mild electron-withdrawing groups attached to the benzyl ring, demonstrated enhanced activity against larvae, suggesting potential applications in developing eco-friendly pesticides (S. Gorle et al., 2016).
Novel Insecticides with Unique Modes of Action
Flubendiamide and related compounds, sharing structural similarities with this compound, exhibit strong insecticidal activities, particularly against lepidopterous pests. These compounds' unique mode of action, distinct from commercial insecticides, positions them as promising candidates for integrated pest management strategies, underscoring the broader applicability of this chemical class in agriculture (Masanori Tohnishi et al., 2005).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2/c17-12-6-4-10(5-7-12)9-21-14(23)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHEFXXAHUAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)


![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)
